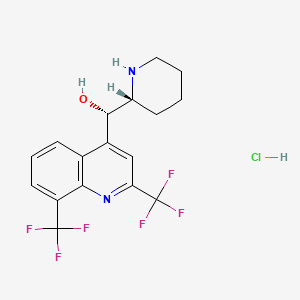

Mefloquine Hydrochloride

Description

This compound is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of this compound is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. This compound is active against Plasmodium falciparum and Plasmodium vivax.

See also: Mefloquine (has active moiety).

Properties

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-YLCXCWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047819 | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51773-92-3, 51742-86-0 | |

| Record name | Mefloquine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51773-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefloquine hydrochloride, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLOQUINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE HYDROCHLORIDE, (+) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefloquine Hydrochloride's Assault on Plasmodium falciparum: A Technical Deep-Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanism of action of mefloquine hydrochloride against Plasmodium falciparum, the deadliest species of malaria parasite. Mefloquine, a quinoline methanol derivative, has been a critical component in the global fight against malaria. Understanding its precise mode of action is paramount for optimizing its use, managing resistance, and developing next-generation antimalarials. This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on mefloquine's primary targets, the molecular basis of resistance, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antimalarial activity of mefloquine against Plasmodium falciparum is the inhibition of protein synthesis.[1][2][3] Mefloquine directly targets the 80S ribosome of the parasite, a crucial cellular machine responsible for translating messenger RNA into proteins.[1][2][3]

Specifically, structural studies using cryo-electron microscopy have revealed that the (+)-mefloquine enantiomer binds to the GTPase-associated center on the large ribosomal subunit.[2] This binding interferes with the elongation step of polypeptide synthesis, ultimately leading to parasite death.[2] Mutagenesis of the amino acid residues at the mefloquine-binding site has been shown to confer resistance, confirming this as a key mechanism of parasite killing.[2]

It is important to note that while mefloquine is a potent inhibitor of the parasite's ribosome, it has minimal effect on human ribosomes, providing a degree of selective toxicity.

Secondary Mechanism: Interference with Hemozoin Biocrystallization

A secondary, and likely less significant, mechanism of action for mefloquine involves the disruption of hemoglobin digestion within the parasite's food vacuole. P. falciparum digests host hemoglobin to obtain essential amino acids, releasing toxic free heme in the process.[4][5] To protect itself, the parasite detoxifies heme by polymerizing it into an inert crystalline structure called hemozoin.[6][7]

Mefloquine, like other quinoline antimalarials, can interfere with this hemozoin formation process.[6][7] However, its inhibitory effect on hemozoin crystallization is considered to be much weaker compared to drugs like chloroquine.[6] The primary site of mefloquine's action is now understood to be in the parasite's cytoplasm, targeting protein synthesis, rather than the food vacuole where hemozoin formation occurs.[2]

The Central Role of pfmdr1 in Mefloquine Resistance

The emergence and spread of mefloquine resistance in P. falciparum is strongly linked to polymorphisms and amplification of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1).[8][9][10][11] This gene encodes a P-glycoprotein homolog (Pgh1), an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[8][12]

Increased copy number of the pfmdr1 gene is the most significant determinant of both in vitro and in vivo mefloquine resistance.[9][11] Parasites with multiple copies of pfmdr1 overexpress the Pgh1 protein, which is believed to enhance the efflux of mefloquine from its site of action in the cytoplasm, thereby reducing its effective concentration.[2][8] An increased pfmdr1 copy number has been directly correlated with treatment failure for both mefloquine monotherapy and artesunate-mefloquine combination therapy.[9][11]

In addition to gene amplification, point mutations within the pfmdr1 gene can also modulate mefloquine susceptibility.[10][13] However, the impact of these single nucleotide polymorphisms (SNPs) is often secondary to the effect of gene copy number.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to mefloquine's activity and resistance in P. falciparum.

Table 1: In Vitro Susceptibility of P. falciparum to Mefloquine and Other Antimalarials

| Drug | Geometric Mean IC50 (ng/mL) | 95% Confidence Interval (ng/mL) | Reference Strain/Isolates |

| Mefloquine | 27 | - | Primary infections |

| Mefloquine | 24.5 | - | K1 cloned isolate |

| Mefloquine | 48.2 | 36.4–63.8 | Shoklo camp isolates |

| Mefloquine | 29.0 | 25.7–32.7 | Maela camp isolates |

| Artesunate | 1.6 | - | Primary infections |

| Dihydroartemisinin | 1.2 | - | Primary infections |

| Quinine | 354 | - | Primary infections |

| Chloroquine | 149 | - | Primary infections |

| Halofantrine | 4.1 | - | Primary infections |

Data compiled from a study on the north-western border of Thailand.[14]

Table 2: Correlation of pfmdr1 Copy Number with In Vitro Mefloquine IC50

| pfmdr1 Copy Number | Median Mefloquine IC50 (ng/mL) | Range (ng/mL) |

| Single copy | 8.0 - 20.8 | 4.3 - 175 |

| Multiple copies | Significantly higher than single copy | - |

Increased pfmdr1 copy number is strongly associated with reduced mefloquine susceptibility.[15]

Experimental Protocols

In Vitro Selection of Mefloquine-Resistant P. falciparum

The in vitro selection of drug-resistant parasites is a crucial tool for understanding resistance mechanisms.[16]

-

Parasite Culture: P. falciparum strains are continuously cultured in human erythrocytes using standard methods (e.g., Trager and Jensen). The culture medium is typically RPMI 1640 supplemented with human serum or a serum substitute like Albumax.[17][18]

-

Drug Pressure: A starting culture of mefloquine-sensitive parasites is exposed to a low concentration of mefloquine, typically at or slightly above the IC50 value.

-

Stepwise Increase in Concentration: As the parasites adapt and resume growth, the concentration of mefloquine in the culture medium is gradually increased in a stepwise manner.[10]

-

Monitoring Resistance: At regular intervals, the drug susceptibility of the parasite population is assessed using a standard in vitro assay (e.g., SYBR Green I assay or [3H]-hypoxanthine incorporation assay) to determine the IC50 value.[19][20]

-

Genetic Analysis: Once a resistant line is established, molecular techniques such as real-time PCR are used to quantify the pfmdr1 gene copy number, and DNA sequencing is employed to identify point mutations in the gene.[9][10]

In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)

This is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs.[18][20]

-

Drug Plate Preparation: Serial dilutions of mefloquine and other antimalarials are prepared and dispensed into 96-well microplates.

-

Parasite Synchronization: Parasite cultures are synchronized to the ring stage using methods like 5% D-sorbitol treatment.[20]

-

Incubation: The synchronized parasite culture is diluted to a specific parasitemia and hematocrit and added to the drug-containing plates. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[18][20]

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.[14]

Visualizing the Pathways and Processes

Mefloquine's Inhibition of Protein Synthesis

Caption: Mefloquine inhibits protein synthesis by binding to the 80S ribosome.

The Role of pfmdr1 in Mefloquine Resistance

Caption: pfmdr1 gene amplification leads to mefloquine resistance via increased drug efflux.

Experimental Workflow for In Vitro Resistance Selection

Caption: Workflow for the in vitro selection of mefloquine-resistant P. falciparum.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. pnas.org [pnas.org]

- 5. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to halofantrine and quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasmodium falciparum pfmdr1 Amplification, Mefloquine Resistance, and Parasite Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The structure of Plasmodium falciparum multidrug resistance protein 1 reveals an N-terminal regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Plasmodium falciparum: mefloquine resistance produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

The Discovery and Synthesis of Mefloquine Hydrochloride: A Technical Guide

Introduction

Mefloquine hydrochloride, an antimalarial agent, was first synthesized in the 1970s as part of a comprehensive drug discovery program at the Walter Reed Army Institute of Research (WRAIR). This initiative was launched in response to the emergence of chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Marketed under trade names such as Lariam, mefloquine became a critical tool in both the prophylaxis and treatment of malaria. This technical guide provides an in-depth overview of the discovery and pivotal synthetic methodologies developed for this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

The pioneering synthesis of mefloquine was first reported by Ohnmacht, Patel, and Lutz in 1971. Their work laid the foundation for the production of this crucial antimalarial drug. The initial synthesis involved a multi-step process culminating in the formation of the characteristic quinolinemethanol structure.

Original Synthesis by Ohnmacht, Patel, and Lutz (1971)

The initial reported synthesis of this compound is a multi-step process. The key final step involves the condensation of 2,8-bis(trifluoromethyl)-4-quinoline-lithium with 2-pyridyl ketone, followed by reduction.

Key Synthetic Methodologies

Since its initial discovery, several synthetic routes for this compound have been developed, including methods for the separation of its enantiomers and asymmetric syntheses to selectively produce the more active (+)-enantiomer.

Resolution of Enantiomers by Carroll and Blackwell (1974)

Recognizing that mefloquine possesses two chiral centers and therefore exists as four stereoisomers, Carroll and Blackwell developed a method for the resolution of the erythro enantiomers in 1974. This was a significant advancement, as the different enantiomers were later found to have distinct pharmacological and toxicological profiles. Their method utilized a chiral resolving agent to form diastereomeric salts that could be separated by fractional crystallization.

Asymmetric Synthesis Approaches

To overcome the inefficiencies of classical resolution, various asymmetric synthesis strategies have been developed to directly produce the desired enantiomers of mefloquine. Two notable methods are the Sharpless Asymmetric Dihydroxylation and the Asymmetric Darzens Reaction.

Sharpless Asymmetric Dihydroxylation

This method introduces chirality early in the synthetic sequence by the enantioselective dihydroxylation of an olefin precursor to the piperidine ring of mefloquine. This powerful reaction utilizes a chiral osmium catalyst to create the desired stereochemistry with high enantioselectivity.

Asymmetric Darzens Reaction

Another key asymmetric strategy employs a chiral auxiliary-mediated Darzens reaction. This approach allows for the stereocontrolled formation of a crucial epoxide intermediate, which is then converted to the desired mefloquine enantiomer.

Quantitative Data on this compound Synthesis

The following tables summarize key quantitative data from various synthetic approaches to this compound, providing a comparative overview of their efficiencies.

| Synthesis Step | Reagents and Conditions | Yield (%) | Reference |

| Final Condensation and Reduction | 1. 2,8-bis(trifluoromethyl)-4-quinolyllithium, 2-pyridyl ketone, ether, -70°C2. H₂O3. NaBH₄, methanol | Not explicitly stated in abstract | Ohnmacht, Patel, & Lutz, 1971 |

| Resolution of (±)-erythro-Mefloquine | (+)-10-camphorsulfonic acid, fractional crystallization | Not explicitly stated in abstract | Carroll & Blackwell, 1974 |

| Asymmetric Synthesis Method | Key Reaction | Enantiomeric Excess (ee %) | Overall Yield (%) | Reference |

| Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation of an olefin precursor | >99 | Not explicitly stated in abstract | Various |

| Asymmetric Darzens Reaction | Chiral auxiliary-mediated glycidic ester formation | 92 (for a key intermediate) | Not explicitly stated in abstract | Knight et al. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. The following sections provide outlines for the key synthetic procedures discussed.

Protocol 1: General Procedure for the Final Step of the Original Synthesis

-

Step 1: Preparation of 2,8-bis(trifluoromethyl)-4-quinolyllithium: To a solution of 4-bromo-2,8-bis(trifluoromethyl)quinoline in anhydrous diethyl ether at -70°C under an inert atmosphere, a solution of n-butyllithium in hexane is added dropwise. The reaction mixture is stirred at this temperature for a specified time.

-

Step 2: Condensation with 2-Pyridyl Ketone: A solution of 2-pyridyl ketone in anhydrous diethyl ether is added to the freshly prepared organolithium reagent at -70°C. The reaction is allowed to proceed for a set duration.

-

Step 3: Workup and Reduction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and concentrated. The resulting crude product is dissolved in methanol, and sodium borohydride is added in portions. The mixture is stirred until the reduction is complete.

-

Step 4: Isolation and Purification: The solvent is evaporated, and the residue is partitioned between an appropriate organic solvent and water. The organic layer is washed, dried, and concentrated. The crude mefloquine is then purified by chromatography or recrystallization to yield the final product.

Protocol 2: General Procedure for Enantiomeric Resolution

-

Step 1: Salt Formation: (±)-erythro-Mefloquine free base is dissolved in a suitable solvent (e.g., ethanol). A solution of the chiral resolving agent (e.g., (+)-10-camphorsulfonic acid) in the same solvent is added.

-

Step 2: Fractional Crystallization: The solution is allowed to stand at room temperature, and the less soluble diastereomeric salt crystallizes out. The crystals are collected by filtration.

-

Step 3: Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., ammonium hydroxide) to liberate the free base of the mefloquine enantiomer.

-

Step 4: Isolation: The enantiomerically enriched mefloquine is extracted into an organic solvent, which is then washed, dried, and evaporated to yield the purified enantiomer. The hydrochloride salt can be prepared by treating the free base with a solution of hydrogen chloride in a suitable solvent.

Mechanism of Action

The primary mechanism of action of mefloquine against Plasmodium falciparum is the inhibition of protein synthesis. Mefloquine targets the 80S ribosome of the parasite, specifically binding to the GTPase-associated center on the large ribosomal subunit. This binding event disrupts the elongation phase of translation, leading to a cessation of protein production and ultimately, parasite death. The (+)-enantiomer of mefloquine has been shown to be the more potent inhibitor of parasite growth.

Visualizations

Synthetic Pathway Overview

Caption: A simplified schematic of the final steps in the original synthesis of this compound.

Mechanism of Action: Ribosome Inhibition

Caption: Mefloquine inhibits protein synthesis in P. falciparum by targeting the 80S ribosome.

Pharmacokinetics and bioavailability of mefloquine hydrochloride

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Mefloquine Hydrochloride

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, an antimalarial agent used for both prophylaxis and treatment of malaria. The information is compiled from various clinical and pharmacological studies, presenting quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research, scientific, and drug development applications.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been extensively studied in healthy volunteers and patients with malaria. The following tables summarize the key quantitative data from various sources.

Table 1: Single-Dose Pharmacokinetic Parameters of Mefloquine in Healthy Adults

| Parameter | Value | Conditions/Notes | Citation |

| Time to Peak Concentration (Tmax) | 6 - 24 hours (median 16.7-17.6 hours) | Single oral dose.[1][2][3][4] | |

| 17 hours (with food) vs. 36 hours (fasting) | Single 750 mg oral dose.[5] | ||

| Peak Plasma Concentration (Cmax) | 50 - 110 ng/mL/mg/kg (median 83 ng/mL/mg/kg) | Single oral dose.[2] | |

| 1500 µg/L (with food) vs. 868 µg/L (fasting) | Single 750 mg oral dose.[5] | ||

| Area Under the Curve (AUC) | 645 mg·h/L (with food) vs. 461 mg·h/L (fasting) | Single 750 mg oral dose.[5] | |

| Elimination Half-Life (t½) | 13.8 - 40.9 days (median 20-21 days) | Varies between studies.[1][2][6] | |

| 15 - 33 days (mean 21 days) | Considerable interindividual variation.[4] | ||

| Apparent Volume of Distribution (Vd/F) | 13.3 - 40.9 L/kg (median 19.2 L/kg) | Indicates extensive tissue distribution.[1][2] | |

| Approximately 20 L/kg | In healthy adults.[1][7][8] | ||

| Systemic Clearance (CL/F) | 0.022 - 0.073 L/h/kg (median 0.026 L/h/kg) | [2] | |

| 30 mL/min | [1][7] | ||

| Absorption Half-Life | 1 - 4 hours | [2] | |

| 0.36 - 2 hours | [4] |

Table 2: Steady-State Pharmacokinetic Parameters of Mefloquine

| Parameter | Value | Dosing Regimen | Citation |

| Steady-State Plasma Concentration | 1000 - 2000 µg/L | 250 mg weekly | [1][8] |

| Time to Reach Steady State | 7 - 10 weeks | 250 mg weekly | [1][3][8] |

| Minimum Steady-State Concentration | 290 - 460 ng/mL | 500 mg every 4 weeks (with 750 mg loading dose) | [9] |

Table 3: Bioavailability and Protein Binding

| Parameter | Value | Notes | Citation |

| Oral Bioavailability | >85% (tablet vs. oral solution) | Absolute bioavailability not determined due to lack of intravenous formulation.[1][8] | |

| Effect of Food on Bioavailability | Increases by approximately 40% | Food enhances both the rate and extent of absorption.[1][5][8] | |

| Plasma Protein Binding | >98% | Highly bound to plasma proteins.[1][2][7][8][10] |

Experimental Protocols

The following sections describe the general methodologies employed in pharmacokinetic studies of this compound.

2.1. Study Design for Bioavailability and Pharmacokinetic Analysis

A common study design to assess the pharmacokinetics and bioavailability of mefloquine is an open-label, single-dose, crossover, or parallel-group study in healthy volunteers.

-

Fasting and Fed Conditions: To evaluate the effect of food, studies are often conducted under both fasting and fed conditions. In fed studies, a standardized high-fat breakfast is typically administered before drug intake.[5]

-

Dosing: Subjects receive a single oral dose of this compound, for example, 250 mg or 750 mg.[4][5]

-

Blood Sampling: Serial blood samples are collected at predetermined time points. For a long half-life drug like mefloquine, sampling can extend over several weeks (e.g., up to 8 weeks) to adequately characterize the elimination phase.[5] Typical sampling schedules might include pre-dose, and then at multiple intervals post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly).[9]

-

Steady-State Studies: For steady-state analysis, subjects receive multiple doses over a period (e.g., 250 mg weekly for 10-11 weeks) until steady-state is achieved. Blood samples are then collected to determine steady-state concentrations.[1][11]

2.2. Analytical Methodology: Quantification of Mefloquine in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the most frequently used method for the quantitative determination of mefloquine and its metabolites in biological matrices such as plasma, whole blood, and red blood cell lysates.[2][12]

-

Sample Preparation: A protein precipitation step is typically employed to extract mefloquine from the plasma or blood samples. This is often achieved by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.[13]

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 column (e.g., XBridge C18, 250 x 4.6 mm, 5 µm), is commonly used for separation.[14][15]

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., monobasic potassium phosphate or triethylammonium acetate) at a specific pH.[14][15][16] The composition is optimized to achieve good separation of mefloquine and its metabolites.

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.[14][15]

-

-

Detection:

-

Quantification: The concentration of mefloquine in the samples is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of mefloquine.[12][16]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a mefloquine pharmacokinetic study and the metabolic pathway of mefloquine.

Caption: Experimental workflow for a mefloquine pharmacokinetic study.

Caption: Metabolic pathway of this compound.

Summary of Pharmacokinetic Profile

-

Absorption: Mefloquine is well-absorbed orally, and its bioavailability is significantly enhanced by the presence of food, which increases it by about 40%.[1][8] Peak plasma concentrations are typically reached within 6 to 24 hours after a single dose.[1][2]

-

Distribution: The drug has a large apparent volume of distribution (around 20 L/kg), indicating extensive distribution into body tissues.[1][2][7][8] Mefloquine is highly bound to plasma proteins (over 98%).[1][2][7][8][10] It can also accumulate in erythrocytes, particularly those infected with malaria parasites.[1]

-

Metabolism: Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3][7][8] The major metabolite is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is inactive against Plasmodium falciparum.[1][8] A minor alcohol metabolite is also formed.[1]

-

Excretion: The elimination of mefloquine is slow, with a long terminal half-life ranging from two to four weeks.[1][2][6] Excretion occurs mainly through the bile and feces.[1][6][7][17] A smaller portion is excreted in the urine, with about 9% as the unchanged drug and 4% as the carboxylic acid metabolite at steady state.[1][6][11]

Drug Interactions

Mefloquine's metabolism via CYP3A4 makes it susceptible to drug-drug interactions.

-

CYP3A4 Inhibitors: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) can increase mefloquine plasma concentrations, potentially increasing the risk of adverse effects.[3][7]

-

CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) can decrease mefloquine plasma concentrations, which may reduce its efficacy.[3][18]

-

QTc Prolonging Agents: Mefloquine can prolong the QTc interval, and caution is advised when co-administered with other drugs that have the same effect (e.g., certain antiarrhythmics, antipsychotics).[1][7][18]

This guide provides a foundational understanding of the pharmacokinetic properties of this compound. For specific clinical or research applications, consulting the primary literature and regulatory guidelines is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Food increases the bioavailability of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mefloquine - Wikipedia [en.wikipedia.org]

- 7. reference.medscape.com [reference.medscape.com]

- 8. aapharma.ca [aapharma.ca]

- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 10. Clinical application of mefloquine pharmacokinetics in the treatment of P falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary excretion of mefloquine and some of its metabolites in African volunteers at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Profile of Oral Administration of Mefloquine to Clinically Normal Cats: A Preliminary In-Vivo Study of a Potential Treatment for Feline Infectious Peritonitis (FIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Analytical Method for Simultaneous Estimation of Mefloquine ...: Ingenta Connect [ingentaconnect.com]

- 15. scielo.br [scielo.br]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Off-Target Effects of Mefloquine Hydrochloride on Host Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefloquine, a potent antimalarial agent, has a well-documented history of successful use against Plasmodium falciparum. However, its therapeutic application is often hampered by a range of off-target effects on host cells, leading to significant adverse events, particularly neuropsychiatric and cardiovascular complications. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying these off-target effects. We delve into the interactions of mefloquine with various host cell components, including ion channels, signaling proteins, and organelles. Quantitative data on these interactions are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and mitigate the off-target toxicity of mefloquine and to inform the development of safer therapeutic agents.

Introduction

Mefloquine hydrochloride is a quinoline methanol derivative that has been a crucial tool in the prevention and treatment of malaria, especially against chloroquine-resistant strains.[1] Its mechanism of action against the malaria parasite is not fully elucidated but is thought to involve the inhibition of heme polymerization and protein synthesis within the parasite.[2] Despite its efficacy, the clinical utility of mefloquine is limited by a significant profile of adverse effects, which are attributed to its off-target interactions with host cells.[3][4] These effects are diverse, impacting the central nervous system, the cardiovascular system, and various cellular processes.[5][6] Understanding the molecular basis of these off-target effects is paramount for predicting and managing its toxicity and for guiding the development of new antimalarial drugs with improved safety profiles.

Off-Target Effects on the Central Nervous System (CNS)

The neurotoxicity of mefloquine is a major clinical concern, manifesting as a spectrum of adverse events ranging from anxiety and vivid dreams to psychosis and seizures.[5][7] The underlying mechanisms are multifactorial and involve interactions with multiple neuronal targets.

Inhibition of Connexin Gap Junctions

Mefloquine is a potent inhibitor of gap junction channels formed by connexin proteins, which are crucial for intercellular communication in the CNS.[8][9] It exhibits a degree of selectivity, potently blocking Cx36 and Cx50 at nanomolar to low micromolar concentrations, while affecting other connexins like Cx26, Cx32, and Cx43 at higher concentrations.[10][11] Cryo-electron microscopy studies have revealed that mefloquine binds to a distinct site ("site M") deep within the pore of Cx32, altering the electrostatic properties and thereby blocking the channel.[8][12]

Modulation of Neurotransmitter Systems and Receptors

Mefloquine has been shown to interfere with various neurotransmitter systems. It can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially leading to an accumulation of acetylcholine and subsequent neurotoxic effects.[7] Additionally, it has been reported to interact with adenosine A2A receptors and dopamine transporters.[13]

Disruption of Calcium Homeostasis and Induction of Oxidative Stress

A key mechanism of mefloquine-induced neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis.[5][13] This can be a consequence of endoplasmic reticulum (ER) stress and inhibition of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[14] The imbalance in Ca²⁺ levels can trigger downstream pathological events, including the generation of reactive oxygen species (ROS) and oxidative stress, leading to neuronal damage and apoptosis.[13][15]

Activation of Pyk2 Signaling Pathway

Studies have identified the non-receptor tyrosine kinase Pyk2 as a critical mediator of mefloquine neurotoxicity.[13] Mefloquine exposure leads to the activation of Pyk2, which is involved in Ca²⁺-induced regulation of ion channels and the activation of MAP kinase signaling pathways.[13] Downregulation of Pyk2 has been shown to protect primary rat cortical neurons from mefloquine-induced cell death, apoptosis, and oxidative stress.[13]

Off-Target Effects on the Cardiovascular System

Mefloquine can exert significant effects on the cardiovascular system, including alterations in cardiac contractility and electrical activity.[6][16]

Blockade of Cardiac Ion Channels

Mefloquine affects multiple types of cardiac ion channels, leading to potential proarrhythmic effects.[17]

-

Potassium Channels: Mefloquine inhibits several cardiac potassium channels, including the slow delayed rectifier K⁺ channel (KvLQT1/minK) and the human ether-a-go-go-related gene (HERG) channel, which are responsible for the IKs and IKr currents, respectively.[18] It also inhibits ATP-sensitive potassium (KATP) channels and inward rectifier K⁺ (Kir) channels, potentially by interfering with their interaction with phosphatidylinositol 4,5-bisphosphate (PIP₂).[19][20]

-

Calcium Channels: A primary mechanism of mefloquine's cardiotoxicity is the blockade of L-type Ca²⁺ channels.[6][21] This inhibition leads to a reduction in the systolic Ca²⁺ transient and a shortening of the action potential duration, resulting in a negative inotropic effect (reduced contractility).[6][21]

Effects on General Cellular Processes and Organelles

Beyond the nervous and cardiovascular systems, mefloquine impacts fundamental cellular processes and organelles in various host cells.

Induction of Apoptosis and Autophagy

Mefloquine can induce programmed cell death (apoptosis) in different cell types, including neuronal cells and cancer cells.[13][22] The apoptotic response is often linked to oxidative stress and the activation of specific signaling pathways like NF-κB.[13][22]

Mefloquine is also a potent modulator of autophagy.[23][24] It is a lysosomotropic agent, meaning it accumulates in lysosomes and can disrupt their function.[25][26] This can lead to the inhibition of autophagic flux by impairing the fusion of autophagosomes with lysosomes.[24][27] Interestingly, the suppression of autophagy can exacerbate mefloquine-mediated cytotoxicity in some cell types.[23]

Lysosomotropic Properties and Organelle Dysfunction

As a cationic amphiphilic drug, mefloquine accumulates in acidic organelles, particularly lysosomes.[25][28] This accumulation can lead to lysosomal dysfunction, including impaired lipid degradation and the formation of multilamellar bodies.[25] Mefloquine's accumulation within lysosomes is a key aspect of its off-target effects and contributes to its cytotoxicity.[2][29]

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data on the inhibitory effects of mefloquine on various host cell targets.

Table 1: Inhibitory Concentrations (IC₅₀) of Mefloquine on Ion Channels

| Target Ion Channel | Cell Type / Expression System | IC₅₀ Value | Reference(s) |

| Cx36 Gap Junctions | Transfected N2A neuroblastoma cells | ~300 nM | [10][11] |

| Cx50 Gap Junctions | Transfected N2A neuroblastoma cells | ~1.1 µM | [10][11] |

| KvLQT1/minK (IKs) | - | ~1 µM | [18] |

| HERG (IKr) | - | 5.6 µM | [18] |

| Kir2.3 | HEK-293 cells | ~2 µM | [19] |

| Kir6.2/SUR2A (KATP) | HEK-293 cells | ~2 µM | [19] |

| L-type Ca²⁺ Current | Single ventricular myocytes | Significant reduction at 10 µM | [6] |

Table 2: Effects of Mefloquine on Neuronal Cell Viability

| Cell Type | Mefloquine Concentration | Effect | Reference(s) |

| Primary rat cortical neurons | 5 µM | 19% increase in cell death (LDH release) | [13] |

| Primary rat cortical neurons | 10 µM | 59% increase in cell death (LDH release) | [13] |

| SH-SY5Y neuroblastoma cells | ≥25 µM (24h exposure) | Significant reduction in viability (MTT & LDH assays) | [30] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of mefloquine on the activity of specific ion channels (e.g., KvLQT1/minK, HERG, L-type Ca²⁺ channels).

Methodology:

-

Cell Preparation: Use a suitable cell line (e.g., HEK-293) stably expressing the ion channel of interest or primary cells (e.g., cardiomyocytes).

-

Patch-Clamp Recording: Employ the whole-cell patch-clamp technique. A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a specific holding potential. Voltage steps or ramps are applied to elicit ionic currents through the channels of interest.

-

Drug Application: this compound is dissolved in the extracellular solution and applied to the cell at various concentrations using a perfusion system.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of mefloquine on channel properties, such as current amplitude, activation, and inactivation kinetics. The IC₅₀ value can be calculated by fitting the concentration-response data to a Hill equation.

Cell Viability Assays (MTT and LDH)

Objective: To assess the cytotoxicity of mefloquine on host cells.

Methodology:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of mefloquine for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

LDH (Lactate Dehydrogenase) Assay:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The absorbance is proportional to the amount of LDH released and thus to the extent of cell death.

-

Autophagy Flux Assay (LC3-II Turnover)

Objective: To determine the effect of mefloquine on the autophagic process.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with mefloquine in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon mefloquine treatment indicates an induction of autophagosome formation. Comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor allows for the assessment of autophagic flux. An accumulation of LC3-II in the presence of the inhibitor suggests that mefloquine may be blocking the degradation of autophagosomes.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of Mefloquine-Induced Neurotoxicity

Caption: Mefloquine-induced neurotoxicity signaling cascade.

Experimental Workflow for Assessing Mefloquine's Effect on Autophagy

Caption: Workflow for LC3-II turnover assay.

Conclusion

The off-target effects of this compound on host cells are extensive and complex, involving a multitude of molecular targets and cellular pathways. Its neurotoxicity is driven by the inhibition of connexin channels, disruption of calcium homeostasis, and activation of the Pyk2 signaling pathway, leading to oxidative stress and apoptosis. In the cardiovascular system, mefloquine's blockade of cardiac potassium and calcium channels underlies its potential for cardiotoxicity. Furthermore, its lysosomotropic nature and ability to modulate fundamental processes like autophagy contribute significantly to its overall cellular impact.

A thorough understanding of these off-target interactions, supported by quantitative data and detailed experimental protocols as outlined in this guide, is crucial for several reasons. It can help in the clinical management of patients receiving mefloquine by anticipating and potentially mitigating adverse effects. For drug development professionals, this knowledge provides a framework for designing new antimalarial agents with improved selectivity for parasitic targets and a reduced propensity for off-target effects on host cells. Future research should continue to unravel the intricate details of these interactions to pave the way for safer and more effective therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Cellular targets of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mefloquine - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Effects of mefloquine on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. research-collection.ethz.ch [research-collection.ethz.ch]

- 13. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mefloquine neurotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mims.com [mims.com]

- 17. Anti‐malarial drugs: Mechanisms underlying their proarrhythmic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interactions of the antimalarial drug mefloquine with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antimalarial drug mefloquine inhibits cardiac inward rectifier K+ channels: evidence for interference in PIP2-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The antimalarial agent mefloquine inhibits ATP-sensitive K-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of mefloquine on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. khu.elsevierpure.com [khu.elsevierpure.com]

- 24. Inhibition of autophagy and induction of breast cancer cell death by mefloquine, an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Intracellular distribution and effect of the antimalarial drug mefloquine on lysosomes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Drugs, Metabolites, and Lung Accumulating Small Lysosomotropic Molecules: Multiple Targeting Impedes SARS-CoV-2 Infection and Progress to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Malaria Parasites to Mefloquine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Plasmodium species, primarily Plasmodium falciparum, to the antimalarial drug mefloquine hydrochloride. It includes a summary of quantitative susceptibility data, detailed experimental protocols for assessing drug susceptibility, and visualizations of experimental workflows and the drug's mechanism of action and resistance.

Introduction to Mefloquine and In Vitro Susceptibility

Mefloquine is a quinoline methanol compound that has been used for both the prophylaxis and treatment of malaria.[1] Developed by the United States Army in the 1970s, it became a critical tool in combating chloroquine-resistant P. falciparum.[2] However, resistance to mefloquine emerged within a few years of its widespread deployment, particularly in Southeast Asia.

In vitro susceptibility testing is a cornerstone of antimalarial drug resistance surveillance. It provides crucial data on the intrinsic sensitivity of parasite populations to a given drug, allowing for the early detection of resistance and informing treatment policies. The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is the most common metric for reporting in vitro susceptibility.

Quantitative Data on Mefloquine Susceptibility

The in vitro susceptibility of P. falciparum to mefloquine varies significantly by geographical region and has evolved over time. The following tables summarize IC50 values from various studies. It is important to note that direct comparison between studies can be challenging due to variations in assay methodology (e.g., radioisotopic vs. fluorescence-based assays), incubation times, and the use of field isolates versus laboratory-adapted strains.

Table 1: In Vitro Mefloquine Susceptibility of P. falciparum in Southeast Asia

| Location | Year(s) of Isolate Collection | Number of Isolates | Geometric Mean/Median IC50 (nM) | Assay Method | Reference |

| Thai-Myanmar Border | 1995-1999 | 189 (primary infections) | 27 ng/mL (~71.4 nM) | Radioisotope | [3] |

| Thai-Myanmar Border (Shoklo) | <1997 | 32 | 48.2 ng/mL (~127.5 nM) | Radioisotope | [3] |

| Thai-Myanmar Border (Maela) | 1995-1999 | 236 | 29.0 ng/mL (~76.7 nM) | Radioisotope | [3] |

| Thai-Myanmar Border | 1995-2007 | 1,195 | Ranged from 95.5 nM (1995) to 37.1 nM (2007) | Not Specified | [4] |

| Thai-Myanmar Border | 2001 | Not Specified | 737 - 1,116 nM | Microtest | [5] |

| Thai-Myanmar Border | Not Specified | 60 | 28.0 nM (Median) | Not Specified | [6] |

| Tha Song Yang, Thailand | 1987 | 20 | 6.90 nM | Not Specified | [7] |

| Southern Cambodia | Not Specified | Not Specified | 56 nM (cured) vs 90 nM (recrudescence) | Not Specified | [8] |

| Western, Northern, Eastern Cambodia | 2011-2012 | 310 | GMIC50s higher in West/North than East | SYBR Green I | [2] |

| Cambodia | 2016-2019 | 5 (WT) vs 6 (triple-mutant) | 52.36 nM (WT) vs 84.45 nM (triple-mutant) | Not Specified | [9] |

| China-Myanmar Border | Not Specified | 52 | Resistant (96% of isolates >30 nM) | SYBR Green I | [10] |

Table 2: In Vitro Mefloquine Susceptibility of P. falciparum in Africa

| Location | Year(s) of Isolate Collection | Number of Isolates | Geometric Mean/Median IC50 (nM) | Assay Method | Reference |

| Bobo-Dioulasso, Burkina Faso | 2021-2022 | Not Specified | 7.1 nM (Median) | Growth Inhibition Assay | [11] |

| Bobo-Dioulasso, Burkina Faso | 1995-1996 | Not Specified | No significant difference between CQ-S and CQ-R | Tritiated Hypoxanthine | [12] |

| Ghana | 2016-2018 | 29 | 17.2 nM | SYBR Green I | [13][14] |

| Ghana (Cape Coast & Begoro) | Not Specified | Not Specified | 27.3 nM | DAPI-based | [15] |

| Ibadan, Nigeria | 1988 | 3 | Schizogony inhibited at 0.8 x 10⁻⁶ mol/L (~800 nM) | Not Specified | [16] |

Table 3: In Vitro Mefloquine Susceptibility of P. falciparum in South America

| Location | Year(s) of Isolate Collection | Number of Isolates | Geometric Mean/Median IC50 (nM) | Assay Method | Reference |

| Western Colombia | Not Specified | 25 | 56.3 nM | HRP-2 Antigen Detection | [17] |

| Colombia | 2014-2015 | Not Specified | 18.4 nM | Not Specified | [18] |

| Brazilian Amazon | 1996-1997 | 30 | Not specified, but one failure had IC50 in upper 90th percentile | Radioisotope | [19][20] |

| Manaus, Brazil | Not Specified | Not Specified | 18.1 nM | Colorimetric (DELI) | [21] |

Experimental Protocols for In Vitro Susceptibility Testing

Several methods are widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. The choice of assay often depends on the available laboratory infrastructure, cost, and throughput requirements.

[³H]-Hypoxanthine Uptake Inhibition Assay

This is often considered the "gold standard" for in vitro malaria drug susceptibility testing. It measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the DNA of replicating parasites.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, and supplemented with AlbuMAX II or human serum)

-

Washed, non-infected human erythrocytes (O+)

-

This compound stock solution and serial dilutions

-

[³H]-hypoxanthine

-

96-well microtiter plates (drug-predosed and sterile)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

37°C incubator

-

Cell harvester

-

Scintillation fluid and counter

Procedure:

-

Parasite Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 1.5% with complete culture medium and uninfected erythrocytes.

-

Plate Inoculation: Add 200 µL of the parasite suspension to each well of a 96-well plate pre-dosed with serial dilutions of mefloquine. Include drug-free control wells.

-

Incubation (First Phase): Incubate the plates for 24 hours at 37°C in a humidified incubator with the specified gas mixture.[22]

-

Radiolabeling: After the initial 24-hour incubation, add 25 µL of complete medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

-

Incubation (Second Phase): Re-incubate the plates for an additional 18-24 hours under the same conditions. The total incubation time is typically 42-48 hours.[18][23]

-

Harvesting: Terminate the assay by freezing the plates at -20°C. Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This captures the parasite DNA containing the incorporated radiolabel.

-

Scintillation Counting: Dry the filter mats and place them in a scintillation vial with scintillation fluid or use a plate-based scintillation counter.

-

Data Analysis: Measure the counts per minute (CPM) for each well. The IC50 value is calculated by plotting the CPM against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I-Based Fluorescence Assay

This assay is a simpler, non-radioactive alternative that measures the accumulation of parasite DNA using the fluorescent intercalating dye SYBR Green I.

Materials:

-

P. falciparum culture (asynchronous or synchronized)

-

Complete culture medium and uninfected erythrocytes

-

This compound stock solution and serial dilutions

-

96-well microtiter plates (black, clear bottom)

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Gas mixture and 37°C incubator

-

Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

-

Parasite Preparation: Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit.

-

Plate Inoculation: Add 200 µL of the parasite suspension to each well of the 96-well plate containing serial dilutions of mefloquine.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.[7]

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence from the drug-free control wells. Calculate the IC50 by plotting the percentage of growth inhibition against the log of the drug concentration.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The level of pLDH activity is proportional to the number of viable parasites.

Materials:

-

P. falciparum culture

-

Complete culture medium and uninfected erythrocytes

-

This compound stock solution and serial dilutions

-

96-well microtiter plates

-

Gas mixture and 37°C incubator

-

Lysis buffer (e.g., Triton X-100)

-

pLDH assay reagents: Malstat reagent, NBT/diaphorase solution

-

Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm

Procedure:

-

Plate Inoculation and Incubation: Follow steps 1-3 as described for the SYBR Green I assay (72-hour incubation).

-

Lysis: After incubation, lyse the cells to release pLDH. This can be done by freeze-thaw cycles or by adding a lysis buffer.

-

Enzyme Reaction: Transfer a portion of the lysate from each well to a new 96-well plate. Add the pLDH assay reagents (Malstat and NBT/diaphorase) to each well.

-

Incubation and Reading: Incubate the plate at room temperature in the dark for 30-60 minutes to allow the colorimetric reaction to develop. Measure the optical density (OD) at ~650 nm using a plate reader.

-

Data Analysis: The OD values are proportional to the amount of pLDH and, therefore, to parasite viability. Calculate the IC50 by plotting the percentage of inhibition (based on OD) against the log of the drug concentration.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining the in vitro susceptibility of malaria parasites.

Mefloquine Mechanism of Action and Resistance

References

- 1. researchgate.net [researchgate.net]

- 2. Ex Vivo Susceptibility of Plasmodium falciparum to Antimalarial Drugs in Western, Northern, and Eastern Cambodia, 2011-2012: Association with Molecular Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in the Treatment Responses to Artesunate-Mefloquine on the Northwestern Border of Thailand during 13 Years of Continuous Deployment | PLOS One [journals.plos.org]

- 5. Declining mefloquine sensitivity of Plasmodium falciparum along the Thai-Myanmar border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of resistance of Plasmodium falciparum to artesunate-mefloquine combination in an area along the Thai-Myanmar border: integration of clinico-parasitological response, systemic drug exposure, and in vitro parasite sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro mefloquine resistance of Plasmodium falciparum isolated from the Burmese border region of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

- 14. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ex vivo Sensitivity Profile of Plasmodium falciparum Clinical Isolates to a Panel of Antimalarial Drugs in Ghana 13 Years After National Policy Change - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitivity of Plasmodium falciparum to chloroquine, amodiaquine and mefloquine in Ibadan, Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [In vitro susceptibility of Colombian Plasmodium falciparum isolates to different antimalarial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajtmh.org [ajtmh.org]

- 19. researchgate.net [researchgate.net]

- 20. In vivo efficacy of mefloquine for the treatment of Falciparum malaria in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro assessment of sensitivity of Plasmodium falciparum to chloroquine and mefloquine in Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Whitepaper: Repurposing Mefloquine Hydrochloride for Cancer Therapy Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The repurposing of existing clinical drugs for oncological applications presents a cost-effective and expedited route for developing novel cancer therapies. Mefloquine (MQ), a quinoline antimalarial drug with a long history of clinical use, has demonstrated significant anticancer potential across a range of malignancies.[1][2] Its pleiotropic effects, including the disruption of lysosomal function, inhibition of critical signaling pathways, induction of oxidative stress, and modulation of drug resistance mechanisms, position it as a compelling candidate for further investigation.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting mefloquine's use in cancer therapy, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological and experimental workflows.

Mechanisms of Anticancer Activity

Mefloquine exerts its anticancer effects through a variety of interconnected mechanisms, making it a multi-targeted agent capable of overcoming some of the redundancies inherent in cancer cell signaling.

Lysosomal Disruption and Autophagy Inhibition

As a lysosomotropic agent, mefloquine accumulates in lysosomes, leading to lysosomal swelling, membrane permeabilization, and the release of cathepsins into the cytosol, which can trigger apoptosis.[2] Furthermore, mefloquine is a potent inhibitor of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[1] By blocking the late stages of autophagy, mefloquine can enhance the efficacy of conventional chemotherapeutics.[1]

Modulation of Key Signaling Pathways

Mefloquine has been shown to interfere with several critical signaling pathways that drive cancer cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: In gastric and cervical cancer cells, mefloquine inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival. Mefloquine's inhibition of this pathway is reportedly phosphatase-dependent.[4]

-

NF-κB Signaling: In colorectal cancer, mefloquine acts as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway.[5][6] It blocks the activation of IκBα kinase (IKK), which prevents the degradation of IκBα and subsequent phosphorylation and nuclear translocation of p65, ultimately suppressing the expression of NF-κB target genes involved in inflammation and cell survival.[5][6]

Induction of Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of mefloquine-induced cell death is the generation of reactive oxygen species (ROS).[7][8] In prostate cancer cells, mefloquine causes hyperpolarization of the mitochondrial membrane potential, leading to a surge in ROS.[7] This oxidative stress can damage cellular components and activate downstream signaling cascades, including the JNK, ERK, and AMPK pathways, while inhibiting pro-survival Akt signaling, ultimately leading to apoptosis.[4][7] In cervical and esophageal cancers, mefloquine has been shown to impair mitochondrial function by inhibiting respiration, decreasing ATP levels, and inducing mitochondrial autophagy.[4][9]

Inhibition of P-glycoprotein (P-gp)

Mefloquine can also function as a chemosensitizer by inhibiting P-glycoprotein (P-gp), a drug efflux pump that is a major contributor to multidrug resistance in cancer.[1][3] By blocking P-gp, mefloquine can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[3]

Preclinical Efficacy: Quantitative Data

The anticancer activity of mefloquine has been quantified in numerous preclinical studies. The following tables summarize its efficacy across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Mefloquine

| Cancer Type | Cell Line(s) | IC50 (µM) | Key Findings | Citation(s) |

| Gastric Cancer | Various | ~0.5 - 0.7 | Potently inhibited proliferation and induced apoptosis. | |

| Prostate Cancer | DU145, PC3 | ~10 | Selectively cytotoxic to cancer cells over normal fibroblasts. | [1][8] |

| Non-Small Cell Lung Cancer | A549 | >10 | Showed a dose-dependent inhibitory effect on cell proliferation. | [10][11] |

| Colorectal Cancer | HCT116, RKO | ~25-50 (single agent) | Synergistically enhanced the cytotoxic action of doxorubicin. | [6] |

| Breast Cancer | MCF-7 | >50 | Combined with pyronaridine, showed significant viability reduction. |

Table 2: In Vivo Efficacy of Mefloquine

| Cancer Model | Treatment Regimen | Key Findings | Citation(s) |

| Prostate Cancer (PC3 Xenograft) | Mefloquine (dose not specified) | Increased lifespan of treated mice; 50% survived up to 51 days vs. <25% in control. | [2] |

| Colorectal Cancer (HCT116 Xenograft) | Mefloquine (30 mg/kg, oral) | Markedly reduced tumor growth; average tumor weight reduced to 25% of control. | [6] |

| Cervical Cancer (HeLa Xenograft) | Mefloquine + Paclitaxel | Combination exhibited significant synergistic tumor growth inhibition. | [1][4] |

| Gastric Cancer (Xenograft Models) | Mefloquine + Paclitaxel | The combination enhanced the activity of either drug alone. | [4] |

Key Experimental Protocols

Reproducibility is paramount in research. This section details common methodologies used to assess the anticancer properties of mefloquine.

Cell Viability and Cytotoxicity Assays

Sulforhodamine B (SRB) Assay: This assay is used to determine cell viability based on the measurement of cellular protein content.[7][11]

-

Cell Plating: Plate cells (e.g., A549, PC3) in 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.[11]

-

Treatment: Expose cells to varying concentrations of mefloquine (e.g., 1–60 µM) for a specified duration (e.g., 24, 48, 72 hours).[11]

-

Fixation: Discard the treatment medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[11]

-

Staining: Wash the plates five times with water, air dry, and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.[11]

-

Measurement: Read the optical density at 540 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[11]

Apoptosis and Cell Death Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Treat cells (e.g., PC3) with desired concentrations of mefloquine for a specified time (e.g., 1-24 hours).[8]

-

Harvesting: Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[8]

In Vivo Xenograft Models

Animal models are crucial for evaluating the therapeutic efficacy of a drug in a whole-organism context.[6][8]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 HCT116 or PC3 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Randomize mice into control and treatment groups. Administer mefloquine (e.g., 30 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage) for a defined period (e.g., 20 continuous days).[6]

-

Monitoring: Monitor tumor volume (typically measured with calipers) and body weight regularly. Observe the overall health and survival of the mice.[6]

-

Endpoint Analysis: At the end of the experiment, excise tumors and weigh them. Tissues can be collected for further histological or molecular analysis.[6]

Conclusion and Future Directions

Mefloquine hydrochloride demonstrates significant and broad-spectrum anticancer activity in preclinical models. Its ability to target multiple, critical cancer-associated pathways—including lysosomal function, autophagy, PI3K/Akt/mTOR, and NF-κB signaling—while also inducing ROS-mediated cell death makes it a highly attractive candidate for drug repurposing.[1][6][7] The in vivo data showing tumor growth inhibition and improved survival further strengthen its therapeutic potential.[2][6]

Future research should focus on several key areas:

-

Combination Therapies: Further exploration of mefloquine's synergistic effects with standard-of-care chemotherapeutics, targeted agents, and immunotherapies is warranted.[1][12]

-

Biomarker Identification: Identifying biomarkers, such as the expression of SDHC in esophageal cancer, could help select patient populations most likely to respond to mefloquine treatment.[9]

-

Clinical Trials: Given its established safety profile in humans, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for cancer patients.[1][2]

The existing body of evidence strongly supports the continued investigation of mefloquine as a repurposed therapeutic agent for a variety of malignancies.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Drug Repurposing for Cancer Treatment: A Comprehensive Review | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mefloquine Inhibits Esophageal Squamous Cell Carcinoma Tumor Growth by Inducing Mitochondrial Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing FDA-Approved Antimalarial Drugs: Mefloquine as a Promising Multi-Targeted Therapeutic for Non-Small Cell Lung Cancer: Repurposing Antimalarials: Mefloquine for Multi-Targeted NSCLC Therapy | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. jitc.bmj.com [jitc.bmj.com]

Antiviral Properties of Mefloquine Hydrochloride Against Emerging Viruses: A Technical Guide

Abstract